Opioid Receptor Binding Profile: A Critical Differentiator for Analgesia Research
Unlike other CCK analogs that may primarily target CCK receptors, SNF 8814 demonstrates a distinct pharmacological fingerprint by binding to multiple opioid receptor subtypes, an activity profile crucial for understanding CCK-opioid interactions in pain modulation. This binding affinity is a key differentiator from analogs that lack this opioidergic component [1].
| Evidence Dimension | Opioid Receptor Binding Affinity (IC50 in rat brain membrane) |
|---|---|
| Target Compound Data | SNF 8814: IC50 values of 21 nM (mu), 23 nM (delta), and 14.6 nM (kappa) [1]. |
| Comparator Or Baseline | Comparator(s) not specified; baseline is the assay's response to known opioid ligands. |
| Quantified Difference | SNF 8814 binds to mu, delta, and kappa opioid receptors with nanomolar affinity, indicating a multi-receptor interaction profile distinct from CCK analogs without reported opioid activity. |
| Conditions | Radioligand binding assay using rat brain membrane preparations; specific radioligands used for mu, delta, and kappa receptors. |
Why This Matters
This opioid receptor binding profile is essential for studies investigating the intersection of CCK and opioid systems in pain and analgesia, making SNF 8814 a more appropriate tool than CCK analogs that lack this activity.
- [1] Slaninova J, Knapp RJ, Wu J, Fang SN, Kramer T, Burks TF, Hruby VJ, Yamamura HI. Opioid receptor binding properties of analgesic analogues of cholecystokinin octapeptide. Eur J Pharmacol. 1991 Jul 23;200(1):195-8. doi: 10.1016/0014-2999(91)90688-m. PMID: 1655487. View Source
